ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate
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Overview
Description
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a thiadiazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with a suitable carbonyl compound under acidic conditions.
Introduction of the Hexafluoroisopropyl Group: The hexafluoroisopropyl group can be introduced through a nucleophilic substitution reaction using hexafluoroacetone as a reagent.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiadiazoles.
Scientific Research Applications
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content but different functional groups.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with a methyl group instead of a thiadiazole ring.
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3): A compound with multiple fluorine atoms and different structural features.
Uniqueness
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate is unique due to the combination of its fluorinated isopropyl group, thiadiazole ring, and carbamate functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F6N4O2S/c1-3-21-6(20)17-7(8(10,11)12,9(13,14)15)16-5-19-18-4(2)22-5/h3H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDYGSYPWCHQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NN=C(S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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